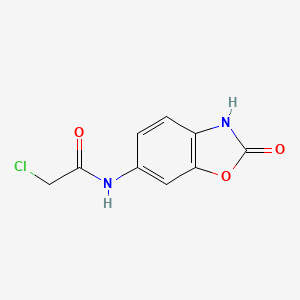

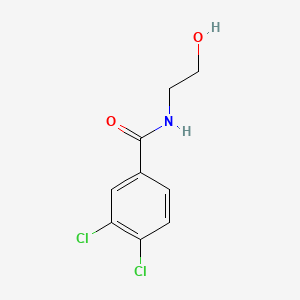

![molecular formula C9H8FN3OS B1299532 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol CAS No. 436095-85-1](/img/structure/B1299532.png)

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-fluoro-phenylamino group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. In the case of compounds with similar structures, the synthesis has been achieved by refluxing the appropriate precursors, such as 1,3,4 oxadiazole-2-thiol with other reagents like 4-(2-chloroethyl) morpholine hydrochloride . The Mannich reaction has also been used to introduce the amino-methyl group into the oxadiazole ring . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been confirmed using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single-crystal X-ray diffraction studies have also been employed to determine the crystal structure and lattice parameters, confirming the compound's monoclinic system . These techniques would be applicable for analyzing the molecular structure of "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol".

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For instance, it can act as a condensing agent in the synthesis of amides, esters, and ureas . The thiol group present in the compound can also undergo tautomerism, which is the interconversion between thiol and thione forms, affecting the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the 4-fluoro-phenylamino group can affect the compound's electron distribution, which can be studied using HOMO and LUMO analysis to determine charge transfer within the molecule . The compound's stability can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The first hyperpolarizability of similar compounds suggests potential for non-linear optical applications . Additionally, the antimicrobial and antioxidant properties of these compounds have been evaluated, with some showing significant activity .

科学的研究の応用

Antimicrobial Activities

Several studies highlight the synthesis and evaluation of oxadiazole derivatives, including structures similar to 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, for their antimicrobial properties. For instance, JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and screened them for antimicrobial activities, revealing promising results against various microbial strains (JagadeeshPrasad et al., 2015). Similarly, compounds with the oxadiazole structure have been evaluated for their effectiveness against bacteria, mold, and yeast, showing considerable antimicrobial activity in several cases (Tien et al., 2016).

Corrosion Inhibition

The effectiveness of oxadiazole derivatives as corrosion inhibitors has been extensively studied. Ammal et al. (2018) assessed the corrosion inhibition ability of oxadiazole derivatives on mild steel in sulfuric acid, demonstrating their potential to form protective layers on metal surfaces (Ammal et al., 2018).

Enzyme Inhibition

Oxadiazole derivatives have also been found to inhibit specific enzymes. Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols can inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plant phenylpropanoid biosynthesis, indicating the potential application of these compounds in agrochemical development (Yamada et al., 2004).

Antioxidant Properties

Research into the antioxidant capacity of oxadiazole derivatives has shown promising results. For example, Shehzadi et al. (2018) explored the radical scavenging and endogenous defense system inducing activities of a novel oxadiazole derivative, demonstrating its significant antioxidant potential (Shehzadi et al., 2018).

特性

IUPAC Name |

5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUDPUJCHMLGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NNC(=S)O2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360670 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol | |

CAS RN |

436095-85-1 |

Source

|

| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)